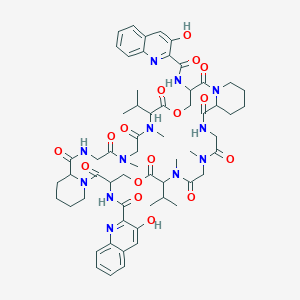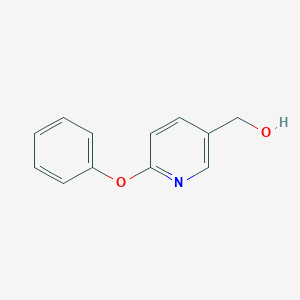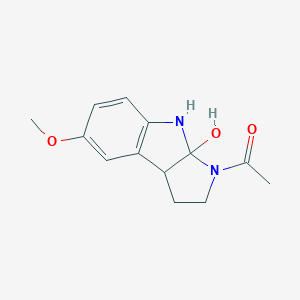![molecular formula C28H20N4O12 B010787 Tetranitrocalix[4]arene CAS No. 109051-62-9](/img/structure/B10787.png)
Tetranitrocalix[4]arene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetranitrocalix[4]arene is a macrocyclic compound that belongs to the calixarene family. It is a tetranitro-substituted derivative of calix[4]arene, which is a cyclic molecule composed of four phenolic units linked by methylene bridges. Tetranitrocalix[4]arene has been widely studied for its potential applications in various fields, including analytical chemistry, material science, and biomedicine.
Aplicaciones Científicas De Investigación
Tetranitrocalix[4]arene has been extensively studied for its potential applications in various scientific fields. In analytical chemistry, it has been used as a selective sensor for the detection of metal ions, such as copper and mercury. In material science, it has been used as a building block for the synthesis of functionalized materials, such as dendrimers and polymers. In biomedicine, it has been investigated for its potential as an anti-cancer agent and as a drug delivery system.
Mecanismo De Acción
The mechanism of action of tetranitrocalix[4]arene is not fully understood, but it is believed to involve the formation of inclusion complexes with target molecules. The tetranitrocalix[4]arene molecule has a hydrophobic cavity that can accommodate guest molecules of appropriate size and shape. The inclusion complex formation can lead to changes in the physical and chemical properties of the guest molecules, such as their solubility and reactivity.
Efectos Bioquímicos Y Fisiológicos
Tetranitrocalix[4]arene has been shown to exhibit cytotoxicity towards cancer cells in vitro. It has also been investigated for its potential to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II. However, the exact biochemical and physiological effects of tetranitrocalix[4]arene are still under investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tetranitrocalix[4]arene is its selectivity towards certain target molecules. This makes it a useful tool for the detection and separation of specific compounds in complex mixtures. However, its limited solubility and potential toxicity towards living cells can be a limitation for some applications.
Direcciones Futuras
Future research on tetranitrocalix[4]arene could focus on the development of new synthetic methods to improve its yield and purity. It could also explore its potential as a drug delivery system for targeted cancer therapy. Additionally, the use of tetranitrocalix[4]arene in the development of new functional materials, such as sensors and catalysts, could be an interesting avenue for future research.
Métodos De Síntesis
The synthesis of tetranitrocalix[4]arene involves the nitration of calix[4]arene with a mixture of nitric and sulfuric acids. The reaction is typically carried out at low temperature and requires careful control of the reaction conditions to prevent over-nitration or decomposition of the product. The resulting tetranitrocalix[4]arene is a yellow crystalline solid that is sparingly soluble in most organic solvents.
Propiedades
Número CAS |
109051-62-9 |
|---|---|
Nombre del producto |
Tetranitrocalix[4]arene |
Fórmula molecular |
C28H20N4O12 |
Peso molecular |
604.5 g/mol |
Nombre IUPAC |
5,11,17,23-tetranitropentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol |
InChI |
InChI=1S/C28H20N4O12/c33-25-13-1-14-6-22(30(39)40)8-16(26(14)34)3-18-10-24(32(43)44)12-20(28(18)36)4-19-11-23(31(41)42)9-17(27(19)35)2-15(25)7-21(5-13)29(37)38/h5-12,33-36H,1-4H2 |
Clave InChI |
FEWUPZXDXAWOFQ-UHFFFAOYSA-N |
SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=C(C(=CC(=C4)[N+](=O)[O-])CC5=C(C1=CC(=C5)[N+](=O)[O-])O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



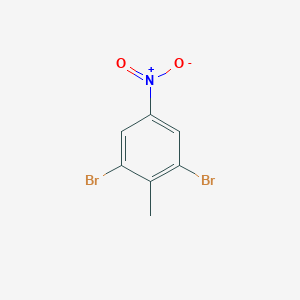
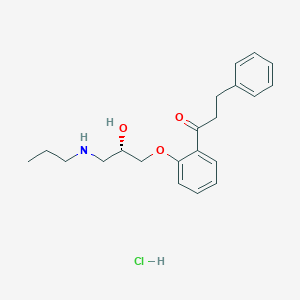



![(6R,9Ar)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B10711.png)
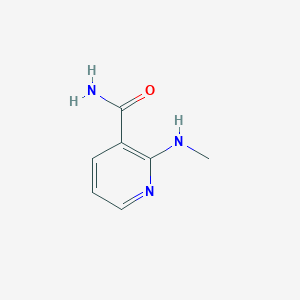
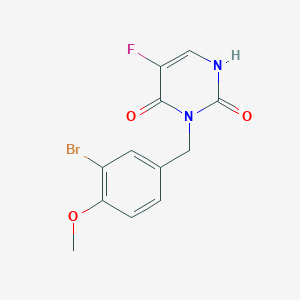
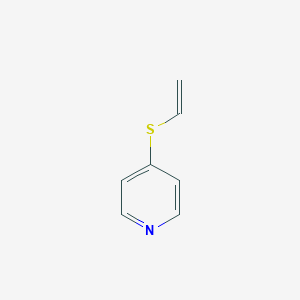
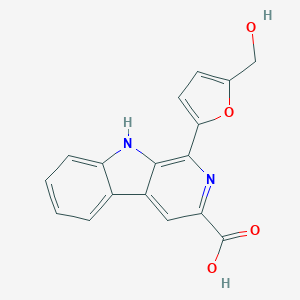
![5-Chloro-6,6-dimethylspiro[2.3]hexan-4-one](/img/structure/B10728.png)
